molecular formula C21H18F3N5OS B2628111 5-methyl-2-(methylthio)-N-phenyl-7-(4-(trifluoromethyl)phenyl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide CAS No. 909575-06-0

5-methyl-2-(methylthio)-N-phenyl-7-(4-(trifluoromethyl)phenyl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide

Cat. No. B2628111
M. Wt: 445.46
InChI Key: YCFFHJBCQZGSLE-UHFFFAOYSA-N
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Description

This compound belongs to the class of organic compounds known as trifluoromethylbenzenes . These are organofluorine compounds that contain a benzene ring substituted with one or more trifluoromethyl groups .


Synthesis Analysis

A series of novel triazole-pyrimidine-based compounds were designed, synthesized, and characterized by mass spectra, 1HNMR, 13CNMR, and a single X-Ray diffraction analysis . The synthesis involved a stirred solution of substituted aldehyde, ethyl acetoacetate, and urea in ethanol, treated with concentrated hydrochloric acid and heated to reflux .


Molecular Structure Analysis

The molecular structure of this compound is available as a 2D Mol file or as a computed 3D SD file . The 3D structure may be viewed using Java or Javascript .


Chemical Reactions Analysis

The molecular results revealed that triazole-pyrimidine hybrid compounds have promising neuroprotective and anti-inflammatory properties . Among the synthesized compounds, some showed significant anti-neuroinflammatory properties through inhibition of nitric oxide (NO) and tumor necrosis factor-α (TNF-α) production in LPS-stimulated human microglia cells .

Scientific Research Applications

Chemical Synthesis and Modification

This compound and its derivatives are primarily studied for their interesting chemical structures and potential for modification. For example, studies have shown that derivatives of dihydro-1,2,4-triazolo[1,5-a]pyrimidine can undergo formylation under Vilsmeier–Haack conditions, leading to the formation of various structurally complex molecules. These reactions not only underline the synthetic versatility of these compounds but also their potential utility in generating new chemical entities (Lipson et al., 2012). Similarly, other studies have demonstrated the cyclocondensation of these compounds with different reagents, leading to a variety of heterocyclic structures, further expanding the chemical landscape of these molecules (Orlov et al., 1988).

Structural and Mechanistic Insights

X-ray diffraction analysis has been a pivotal tool in understanding the precise structural characteristics of these compounds, providing essential insights into their molecular geometry and potential reactive sites. This structural knowledge is critical for designing new molecules with desired properties and understanding their reactivity patterns (Orlov et al., 1988).

Potential Therapeutic Applications

Though the primary focus has been on the synthetic and structural aspects, some derivatives of this compound have been evaluated for biological activities. For instance, certain derivatives have been synthesized and assessed for their antibacterial and antifungal activities, hinting at potential therapeutic applications. The exploration of these biological activities is at a preliminary stage, and further studies are required to establish their efficacy and safety profiles (Chauhan & Ram, 2019).

properties

IUPAC Name

5-methyl-2-methylsulfanyl-N-phenyl-7-[4-(trifluoromethyl)phenyl]-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18F3N5OS/c1-12-16(18(30)26-15-6-4-3-5-7-15)17(29-19(25-12)27-20(28-29)31-2)13-8-10-14(11-9-13)21(22,23)24/h3-11,17H,1-2H3,(H,26,30)(H,25,27,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YCFFHJBCQZGSLE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(N2C(=NC(=N2)SC)N1)C3=CC=C(C=C3)C(F)(F)F)C(=O)NC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18F3N5OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

445.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-methyl-2-(methylthio)-N-phenyl-7-(4-(trifluoromethyl)phenyl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide

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